Anabaenopeptin 915
Description
Structure
2D Structure
Properties
Molecular Formula |
C48H65N7O11 |
|---|---|
Molecular Weight |
916.1 g/mol |
IUPAC Name |
(2S)-2-[[(3S,6S,9S,12S,15R)-3-[(2S)-butan-2-yl]-6,9-bis[2-(4-hydroxyphenyl)ethyl]-7-methyl-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C48H65N7O11/c1-6-29(4)41-44(61)49-26-8-7-9-36(51-48(66)52-38(47(64)65)27-32-14-22-35(58)23-15-32)42(59)53-40(28(2)3)45(62)50-37(24-16-30-10-18-33(56)19-11-30)46(63)55(5)39(43(60)54-41)25-17-31-12-20-34(57)21-13-31/h10-15,18-23,28-29,36-41,56-58H,6-9,16-17,24-27H2,1-5H3,(H,49,61)(H,50,62)(H,53,59)(H,54,60)(H,64,65)(H2,51,52,66)/t29-,36+,37-,38-,39-,40-,41-/m0/s1 |
InChI Key |
KWDLKNNQGMAHJR-HBWVXJRASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCCCC[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O |
Canonical SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CCC2=CC=C(C=C2)O)C)CCC3=CC=C(C=C3)O)C(C)C)NC(=O)NC(CC4=CC=C(C=C4)O)C(=O)O |
Synonyms |
anabaenopeptin 915 |
Origin of Product |
United States |
Scientific Research Applications
Biomedical Applications
1.1 Protease Inhibition
Anabaenopeptin 915 exhibits strong inhibitory activity against various proteases, particularly TAFIa (thrombin-activatable fibrinolysis inhibitor). Studies have shown that it has an IC50 value as low as 1.5 nM, indicating its potential as a therapeutic agent for cardiovascular diseases by promoting fibrinolysis and preventing thrombus formation . The structure-activity relationship (SAR) analysis revealed that the presence of basic exocyclic residues significantly enhances its inhibitory potency .
1.2 Anticancer Activity
Recent investigations into the anticancer properties of anabaenopeptins, including this compound, have demonstrated their ability to inhibit cell proliferation in various cancer cell lines, such as HeLa cells. Viability assays conducted revealed significant differences in effectiveness between structural variants of anabaenopeptins, suggesting that modifications in their structure can enhance their anticancer activities .
Environmental Applications
2.1 Bioremediation
Cyanobacteria producing anabaenopeptins play a crucial role in bioremediation processes. Their ability to degrade pollutants and absorb heavy metals makes them valuable in cleaning contaminated water bodies. The production of bioactive compounds like this compound can enhance the efficiency of bioremediation efforts .
2.2 Algal Bloom Management
The presence of cyanobacteria that produce anabaenopeptins is often associated with harmful algal blooms. Understanding the dynamics of these compounds can aid in developing strategies to manage algal blooms and mitigate their ecological impacts .
Biotechnology Applications
3.1 Drug Development
The unique structural characteristics of this compound make it a candidate for drug development. Its ability to selectively inhibit specific proteases can be harnessed to design novel therapeutic agents targeting coagulation disorders and cancer . The rational design of analogs based on this compound's structure could lead to the discovery of new drugs with enhanced efficacy and reduced side effects.
3.2 Cosmetic Formulations
Due to its bioactive properties, this compound is being explored for use in cosmetic formulations aimed at skin rejuvenation and anti-aging effects. Its ability to modulate protease activity can be beneficial in maintaining skin elasticity and reducing wrinkles .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Biomedical | Protease Inhibition | IC50 = 1.5 nM against TAFIa |
| Anticancer Activity | Effective against HeLa cells | |
| Environmental | Bioremediation | Degrades pollutants and absorbs metals |
| Algal Bloom Management | Helps manage harmful algal blooms | |
| Biotechnology | Drug Development | Potential for new therapeutic agents |
| Cosmetic Formulations | Enhances skin rejuvenation |
Case Studies
Case Study 1: Inhibition of TAFIa
A study isolated multiple anabaenopeptins from Planktothrix rubescens and demonstrated their inhibitory effects on TAFIa through enzymatic assays, establishing a significant SAR that guided further drug design efforts .
Case Study 2: Anticancer Efficacy
Research conducted on the cytotoxic effects of anabaenopeptins showed variable efficacy across cancer cell lines, highlighting the need for structural modifications to enhance therapeutic potential against specific cancers .
Preparation Methods
Genetic Basis and Enzyme Machinery
Anabaenopeptin 915 is synthesized by a bimodular NRPS encoded by the apn gene cluster (apnA-E). Key domains include:
- Adenylation (A) domains : ApnA-A1 activates tyrosine (Tyr) or arginine (Arg) for the exocyclic position, while ApnA-A2 activates lysine (Lys).
- Epimerization (E) domain : Converts L-Lys to D-Lys at position 2.
- Condensation (C) domain : Catalyzes ureido bond formation between the ε-amino group of D-Lys and the carboxyl group of Tyr/Arg.
In Vitro Reconstitution of Ureido Bond Formation
The ureido bond is formed via a carbamic acid intermediate. Key steps include:
- Activation : Tyr/Arg and Lys are loaded onto thiolation (T) domains as aminoacyl-AMP intermediates.
- Carbamic acid formation : CO₂ reacts with the α-amino group of Lys, forming a carbamic acid mixed anhydride.
- Intramolecular cyclization : The ε-amino group of Lys attacks the Tyr/Arg thioester, releasing the ureido-dipeptide.
Critical factors :
- Bicarbonate (HCO₃⁻) is essential for carbamic acid formation.
- The E domain ensures D-configuration of Lys.
Solid-Phase Chemical Synthesis
Linear Peptide Assembly
A divergent synthesis strategy enables rapid access to anabaenopeptins, including variant 915:
Macrocyclization and Cleavage
- Self-cleaving cyclization : The ε-amino group of Lys reacts with the activated MeDbz linker, forming a head-to-side chain macrocycle.
- Global deprotection : TFA/TIPS/H₂O (95:2.5:2.5) removes protecting groups.
- Purification : Semipreparative RP-HPLC (C18 column, 0.1% TFA in H₂O/CH₃CN gradient) yields pure this compound.
Yield : 2.4–3.9% (from resin loading).
Isolation from Cyanobacterial Cultures
Cultivation and Extraction
Purification
- Solid-phase extraction (SPE) :
- Preparative HPLC :
- Final polishing : Desalting via HLB cartridges and lyophilization.
Yield : 0.1–0.5 mg/g dry biomass.
Structural Confirmation
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR)
- ¹H/¹³C NMR : Key signals include δ 7.1 ppm (Hty aromatic protons) and δ 1.2 ppm (N-Me-Ala).
- ROESY : Confirms macrocyclic structure through NOE correlations between Hty and D-Lys.
Comparative Analysis of Methods
| Parameter | Biosynthesis | Chemical Synthesis | Isolation |
|---|---|---|---|
| Time | Weeks | 7–10 days | 2–3 weeks |
| Yield | 0.1–0.5 mg/g | 2.4–3.9% | 0.1–0.5 mg/g |
| Purity | 90–95% | >95% | 90–95% |
| Key Advantage | Natural product | Structural flexibility | No synthetic steps |
Challenges and Optimization
- Biosynthesis : Low titers in cyanobacteria require strain engineering (e.g., apn cluster overexpression).
- Chemical Synthesis : N-methylation and cyclization efficiency are improved using microwave-assisted coupling.
- Isolation : Co-eluting metabolites are resolved using hydrophilic interaction chromatography (HILIC).
Q & A
Q. How is Anabaenopeptin 915 structurally characterized, and what spectroscopic methods are essential for its identification?
this compound is characterized using high-resolution mass spectrometry (HR-ESI-TOFMS) and nuclear magnetic resonance (NMR) spectroscopy. HR-ESI-TOFMS provides the molecular formula ([M + H]+ m/z 916.4828), while 1D and 2D NMR (1H, 13C) resolve its cyclic hexapeptide structure, including homotyrosine and other residues. Infrared (IR) spectroscopy (νmax 1652 cm⁻¹) confirms amide bonds . UV absorption at 280 nm indicates aromatic residues .
Q. What enzymatic assays are used to evaluate this compound's bioactivity, and how are they optimized?
Carboxypeptidase A inhibition assays are conducted in Tris buffer (pH 7.5) with NaCl. The compound is incubated with the enzyme, and released phenylalanine is quantified via HPLC using OPA derivatization. Reaction conditions (e.g., substrate concentration, incubation time) are standardized to ensure reproducibility. HPLC analysis employs a LUNA C18(2) column with a gradient solvent system .
Q. How can researchers ensure reproducibility when isolating this compound from cyanobacterial extracts?
Isolation involves solvent extraction (e.g., methanol), followed by chromatographic purification (e.g., reverse-phase HPLC). Critical parameters include column selection (C18), mobile phase composition (acetonitrile/water with 0.1% trifluoroacetic acid), and monitoring at 280 nm. Purity is confirmed via HR-MS and NMR .
Q. What statistical methods validate the significance of bioactivity data in this compound studies?
Dose-response curves (e.g., IC50 values) are analyzed using nonlinear regression. Technical and biological replicates (≥3) ensure data robustness. Statistical tests (e.g., ANOVA) compare inhibitory effects across concentrations, with p < 0.05 indicating significance. Sample size calculations minimize Type I/II errors .
Advanced Research Questions
Q. How can contradictory findings in this compound’s bioactivity across studies be systematically addressed?
Discrepancies may arise from assay variability (e.g., enzyme batch differences) or structural analogs misidentified as this compound. Researchers should:
Q. What experimental strategies elucidate the biosynthetic pathway of this compound in cyanobacteria?
Gene cluster analysis (e.g., abiID homologs) identifies nonribosomal peptide synthetase (NRPS) modules. Heterologous expression in model organisms (e.g., E. coli) confirms enzyme function. Stable isotope labeling tracks precursor incorporation into the peptide backbone .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s inhibitory potency?
SAR is explored via:
Q. What methodological challenges arise in quantifying this compound in environmental samples, and how are they mitigated?
Challenges include matrix interference and low abundance. Solutions involve:
- Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
- LC-MS/MS : Use multiple reaction monitoring (MRM) for specificity.
- Internal standards : Deuterated analogs correct for recovery losses .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
